molecular formula C7H6ClN5 B13970204 5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine

5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine

Cat. No.: B13970204
M. Wt: 195.61 g/mol
InChI Key: OCNXYNSONONORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine typically involves the cycloaddition reaction known as “click chemistry.” This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) iodide (CuI)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction can be achieved using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid at room temperature.

    Reduction: NaBH₄ in methanol at 0°C to room temperature.

    Substitution: Ammonia (NH₃) in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridinamine derivatives.

Scientific Research Applications

5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-pyridinamine
  • 5-Chloro-1H-1,2,3-triazole
  • 6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine

Uniqueness

5-Chloro-6-(1H-1,2,3-triazol-1-yl)-3-pyridinamine is unique due to the presence of both a chloro group and a triazole moiety on the pyridine ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

IUPAC Name

5-chloro-6-(triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-2-1-11-12-13/h1-4H,9H2

InChI Key

OCNXYNSONONORN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C=C(C=N2)N)Cl

Origin of Product

United States

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